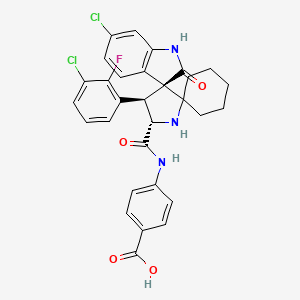
(S,R,S)-MI-1061
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-MI-1061 is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s specific configuration, denoted by the (S,R,S) notation, indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-MI-1061 typically involves stereoselective reactions to ensure the correct spatial arrangement of atoms. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to direct the formation of the desired stereoisomer.
Resolution of Racemates: Separating a racemic mixture into its individual enantiomers using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound often scales up the laboratory methods, focusing on optimizing yield and purity. This may involve:
Continuous Flow Synthesis: Enhancing reaction efficiency and control over reaction conditions.
Biocatalysis: Employing enzymes to achieve high stereoselectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-MI-1061 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,R,S)-MI-1061 has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its specific biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S,R,S)-MI-1061 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
(S,R,S)-MI-1061 can be compared with other chiral compounds with similar structures but different stereochemistry. Some similar compounds include:
(R,S,R)-MI-1061: Differing in the spatial arrangement of atoms, leading to different biological activity.
(S,S,S)-MI-1061: Another stereoisomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C30H26Cl2FN3O4 |
|---|---|
Molecular Weight |
582.4 g/mol |
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m1/s1 |
InChI Key |
BIDSEXPFIMKDMF-BWQBABIRSA-N |
Isomeric SMILES |
C1CCC2(CC1)[C@]3([C@@H]([C@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


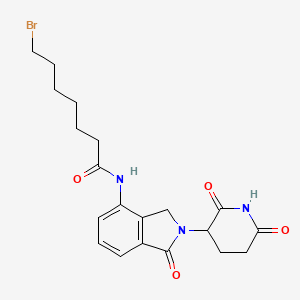
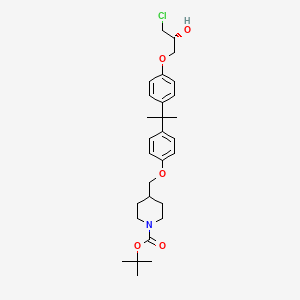
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
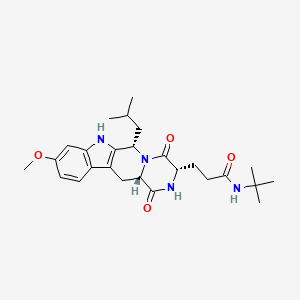
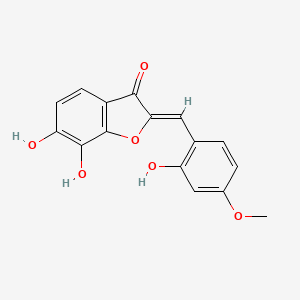
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
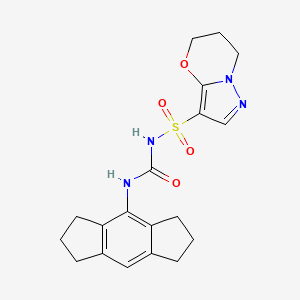
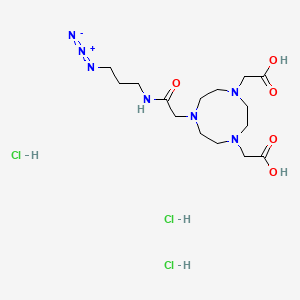
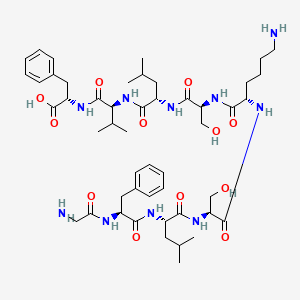

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
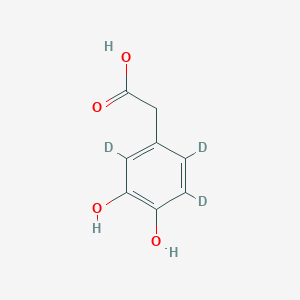
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
